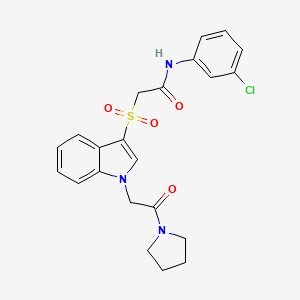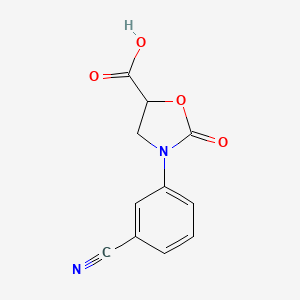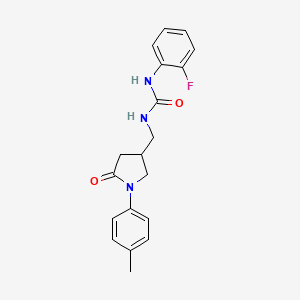
N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C21H26BNO4 and its molecular weight is 367.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Arylboronic esters, including derivatives similar to N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester, are versatile reagents in organic synthesis, particularly in cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling utilizes arylboronic esters for the synthesis of biaryl compounds. A study highlighted the unexpected room-temperature phosphorescence of simple arylboronic esters, suggesting potential applications in the development of new phosphorescent materials without heavy atoms (Shoji et al., 2017).
Pharmaceutical Intermediates
In the pharmaceutical field, arylboronic esters are key intermediates in the synthesis of drug molecules. A method based on the Matteson rearrangement for mono-N-methylation of amino acids on solid support involves alpha-aminoalkylboronic esters, demonstrating their utility in peptide synthesis and modification (Laplante & Hall, 2001). Additionally, the asymmetric synthesis of alpha-amino boronate esters, which are important in the development of proteasome inhibitors like bortezomib, underscores the critical role of boronic esters in medicinal chemistry (Beenen, An, & Ellman, 2008).
Materials Science
The exploration of boronic esters extends to materials science, where they contribute to the design of oxidation-responsive polymers. For instance, a study reported the synthesis of amphiphilic poly(amino ester)s with side chain phenylboronic esters that degrade upon oxidation, pointing towards applications in drug delivery and responsive materials (Song et al., 2013).
Analytical Chemistry
Boronic esters are also utilized in analytical chemistry for sensor development. A multifunctional thin film surface incorporating phenylboronic acid pinacol esters was devised for binding platinum nanoparticles and cells, indicating their use in biosensors and cell study platforms (Harper et al., 2009).
Mecanismo De Acción
Biochemical Pathways
The Suzuki-Miyaura coupling is a key biochemical pathway affected by N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester. This pathway is crucial for constructing carbon-carbon bonds, a fundamental process in organic chemistry . The compound can be used to synthesize molecules with potential therapeutic applications or to create novel materials with specific properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling can be affected by the presence of other substances in the reaction mixture . .
Análisis Bioquímico
Biochemical Properties
N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, which is essential for its function in enzyme inhibition and molecular recognition . For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the protected amine group allows for selective reactions without interference from other functional groups, facilitating its use in complex biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . By inhibiting specific enzymes, this compound can alter the phosphorylation state of key signaling proteins, thereby affecting downstream cellular responses. Additionally, its impact on gene expression can lead to changes in the production of proteins involved in metabolism and other cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity, leading to downstream effects on cellular processes . Furthermore, the compound can bind to specific biomolecules, altering their conformation and function. This binding can result in the activation or inhibition of signaling pathways, changes in gene expression, and modifications in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These changes can affect its potency and efficacy in biochemical assays and cellular studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence metabolic flux and the levels of various metabolites within cells. For example, the compound can be metabolized by liver enzymes, leading to the formation of products that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are important for the compound’s ability to reach its target sites and exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins and enzymes .
Propiedades
IUPAC Name |
benzyl N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO4/c1-15-13-17(23-19(24)25-14-16-9-7-6-8-10-16)11-12-18(15)22-26-20(2,3)21(4,5)27-22/h6-13H,14H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXOMMUBMKHJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2531481.png)



![(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride](/img/structure/B2531490.png)
![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)

![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)
![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)

![N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2531498.png)
![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)
